molecular formula C18H21N3O4 B2745804 2-{[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE CAS No. 1421475-05-9

2-{[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE

Cat. No.: B2745804
CAS No.: 1421475-05-9
M. Wt: 343.383
InChI Key: FVODQVSXXYIIPB-UHFFFAOYSA-N
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Description

2-{[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]oxy}pyrazine (CAS 1421475-05-9) is a chemical compound with the molecular formula C 18 H 21 N 3 O 4 and a molecular weight of 343.38 g/mol . It features a piperidine core, a central structure in many pharmacologically active agents, which is ether-linked to an electron-deficient pyrazine ring and acylated at the nitrogen with a 3,4-dimethoxybenzoyl group . The presence of the pyrazine heterocycle is of significant research interest as this scaffold is found in numerous bioactive molecules, and derivatives are extensively investigated for their potential antitumor activities and other mechanistic pathways . This specific molecular architecture, combining a substituted benzoyl-piperidine with a pyrazine ring, makes it a valuable scaffold for chemical biology, medicinal chemistry research, and high-throughput screening campaigns to identify potential modulators of biological targets. Available for research purposes, this compound is offered in quantities ranging from 2mg to 50mg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-15-4-3-13(11-16(15)24-2)18(22)21-9-5-14(6-10-21)25-17-12-19-7-8-20-17/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVODQVSXXYIIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine to form an intermediate, which is then reacted with pyrazine-2-ol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs from the provided evidence:

Pyrazolo[3,4-b]pyridine Derivatives ()

Compound 1,3,6-triphenyl-4-methylpyrazolopyridine (3) (C₂₅H₂₁N₃, 363.46 g/mol) shares a fused pyridine-pyrazole core but lacks the piperidine and benzoyl substituents of the target compound. Synthesized via Friedländer condensation, its planar aromatic system contrasts with the target’s three-dimensional piperidine scaffold, which may confer distinct solubility and bioavailability profiles. The absence of methoxy groups in 3 further differentiates its electronic properties .

Piperazine Sulfinyl Derivatives ()

The compound 1-(2,4-dimethoxy-3-methylbenzenesulfinyl)-4-(pyridin-2-yl)piperazine (C₁₈H₂₃N₃O₃S, 361.46 g/mol) features a piperazine ring with a sulfinyl linkage and pyridinyl substituent. piperidine) alters basicity and metabolic stability .

Key Research Findings and Implications

demonstrates the feasibility of introducing sulfinyl groups to piperazine, suggesting analogous modifications (e.g., etherification) for the target’s benzoyl-piperidine moiety .

Functional Group Impact :

  • The 3,4-dimethoxybenzoyl group in the target compound may enhance lipophilicity compared to the sulfinyl group in ’s analog, influencing membrane permeability.
  • The pyrazine core’s nitrogen atoms could improve solubility relative to the pyridinyl substituent in ’s compound.

Biological Activity

The compound 2-{[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]oxy}pyrazine (CAS Number: 2380172-94-9) is a pyrazine derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its antitumor, anti-inflammatory, and antimicrobial activities based on various studies.

Chemical Structure and Properties

  • Molecular Formula : C19H23N3O4
  • Molecular Weight : 357.4 g/mol
  • Structural Characteristics : The compound features a piperidine ring substituted with a 3,4-dimethoxybenzoyl group and a pyrazine moiety, which are known to influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines, particularly in breast cancer models.

  • Case Study : A study on related pyrazole derivatives demonstrated their effectiveness against MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that certain substitutions on the pyrazole structure enhanced cytotoxicity significantly when combined with doxorubicin, suggesting a synergistic effect that could be explored further for therapeutic applications .

Anti-inflammatory Effects

Pyrazine derivatives have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity

The antimicrobial properties of pyrazine derivatives have been documented extensively. They exhibit activity against various bacterial strains and fungi.

  • Evidence : A review of pyrazole derivatives reported notable antifungal activity against several pathogens. This suggests that this compound might also exhibit similar antimicrobial properties due to its structural attributes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications in the benzoyl or piperidine moieties can significantly alter the pharmacological profile.

ModificationEffect on Activity
Dimethoxy substitutionEnhances lipophilicity and cellular uptake
Piperidine ring modificationsAlters receptor binding affinity
Pyrazine core variationsAffects enzyme inhibition potential

Q & A

Q. Optimization Tips :

  • Yield : Maintain strict temperature control during acylation (yields >75%).
  • Purity : Use silica gel column chromatography with EtOAc/hexane gradients (70:30 to 90:10) to achieve >95% purity .

What analytical techniques are recommended for characterizing the structural integrity of this compound?

Q. Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidine O-linkage at δ 4.2–4.5 ppm; benzoyl carbonyl at δ 167–170 ppm) .
  • Mass Spectrometry : LC-MS (ESI+) to verify molecular weight (m/z 358.4 [M+H]⁺) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) .

What are the critical physicochemical properties of this compound, and how should they guide storage and handling?

Q. Answer :

  • Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO or ethanol for dissolution .
  • Stability : Stable at –20°C under argon; hygroscopic—store in desiccated conditions .
  • Melting Point : Not explicitly reported, but analogous piperidine derivatives melt at 238–240°C .

How can researchers design target engagement studies to elucidate the mechanism of action?

Q. Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant targets (e.g., kinases or GPCRs) to measure binding kinetics (KD values) .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target stabilization in cell lysates after compound treatment to confirm intracellular engagement .
  • siRNA Knockdown : Correlate compound efficacy with target protein expression levels in disease models .

What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data?

Q. Answer :

  • Metabolic Stability : Incubate with liver microsomes to identify rapid clearance (e.g., CYP3A4/2D6 involvement) .
  • Orthogonal Assays : Validate in vitro hits using patient-derived primary cells or 3D organoid models .
  • PK/PD Modeling : Link plasma concentrations (Cmax, AUC) to target modulation in rodent efficacy studies .

Which in vitro and in vivo models are appropriate for evaluating toxicity?

Q. Answer :

  • In Vitro :
    • Hepatotoxicity : MTT assay on HepG2 cells (IC50 > 50 µM acceptable) .
    • Genotoxicity : Ames test (TA98/TA100 strains) to rule out mutagenicity .
  • In Vivo :
    • Zebrafish Embryos : Developmental toxicity screening (LC50 > 100 µM) .
    • Rodent Models : Monitor ALT/AST levels in 14-day repeat-dose studies .

How can computational methods predict off-target interactions?

Q. Answer :

  • Molecular Docking : Use AutoDock Vina to screen against homology models of off-targets (e.g., serotonin receptors) .
  • QSAR Models : Predict ADMET liabilities (e.g., hERG inhibition) using platforms like Schrödinger .
  • Machine Learning : Train on ChEMBL data to flag structural alerts for pan-assay interference (PAINS) .

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